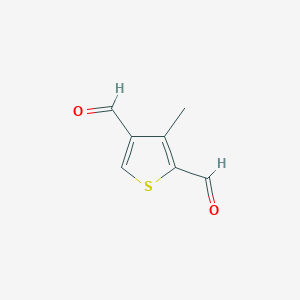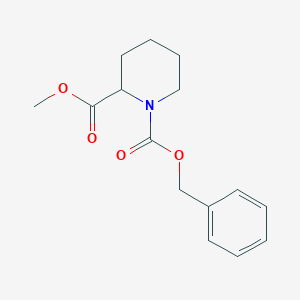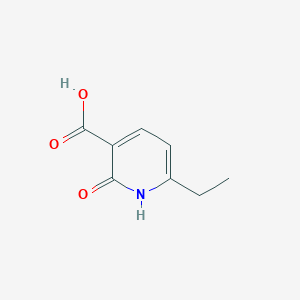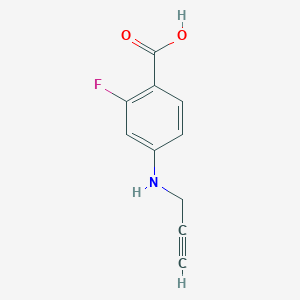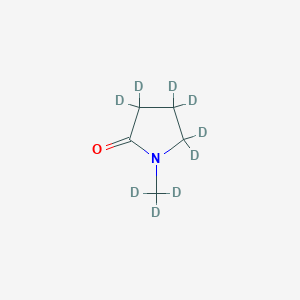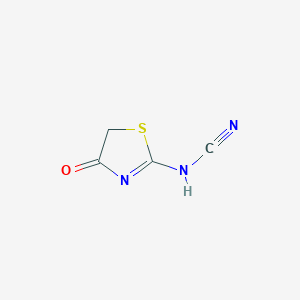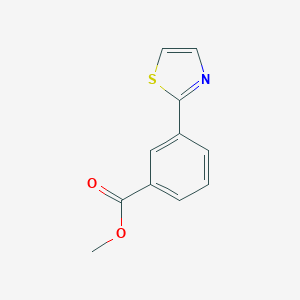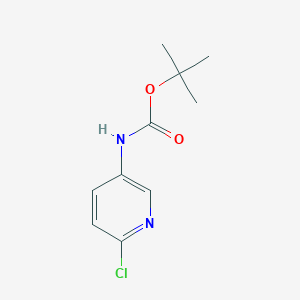
tert-Butyl (6-chloropyridin-3-yl)carbamate
Übersicht
Beschreibung
Molecular Structure Analysis The crystal and molecular structure of these compounds, specifically the (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate variant, is stabilized by intramolecular hydrogen bonds, evidenced by X-ray crystallographic analysis (Çolak et al., 2021).
Chemical Reactions and Properties Chemical transformations of tert-butyl (6-chloropyridin-3-yl)carbamate derivatives, such as their behavior as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, highlight their utility as building blocks in organic synthesis. These reactions are facilitated by substrates like sodium benzenesulfinate and formic acid, producing tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates (Guinchard et al., 2005).
Physical Properties Analysis The physical properties, such as crystallization, are influenced by the molecular packing driven by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This arrangement facilitates the stable molecular structure of tert-butyl derivatives (Didierjean et al., 2004).
Chemical Properties Analysis The chemical properties of tert-butyl (6-chloropyridin-3-yl)carbamate derivatives are characterized by their reactivity in various synthetic routes, including the one-pot tandem palladium-catalyzed amination and intramolecular amidation processes. These methods enable the preparation of complex molecular structures from relatively simple starting materials, showcasing the versatility of tert-butyl carbamates in synthetic chemistry (Scott, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : A study demonstrated the use of tert-butyl (2-chloropyridin-3-yl)carbamate in a palladium-catalyzed process for synthesizing 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. This process is efficient for creating complex heterocyclic structures from simple materials (Scott, 2006).
Crystal Structure Studies : The crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and related compounds have been studied, focusing on hydrogen and halogen bonding patterns. These studies contribute to the understanding of molecular interactions in solid-state chemistry (Baillargeon et al., 2017).
Photocatalysis : Tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a related compound, was used in a photoredox-catalyzed amination process. This method is valuable for constructing a variety of 3-aminochromones under mild conditions, demonstrating the role of carbamates in photocatalyzed synthesis (Wang et al., 2022).
Hydrogen Bond Analysis in Carbamates : The study of two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, provided insights into the nature of hydrogen bonding and molecular assembly. This research is significant in understanding molecular architectures and interactions (Das et al., 2016).
Organic Synthesis Applications : Tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound structurally related to tert-butyl (6-chloropyridin-3-yl)carbamate, has been used in organic synthesis, particularly in Diels-Alder reactions. This demonstrates the role of similar carbamates in complex organic transformations (Padwa et al., 2003).
Study of Hydrogen Bonds in Alkynes and Amides : Crystals of a carbamate analogue were analyzed, highlighting the orientation of carbamate and amide groups and their hydrogen bonding patterns. This research adds to the understanding of molecular orientation and interactions in carbamates (Baillargeon et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(6-chloropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHNQVINMHHEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428544 | |
| Record name | tert-Butyl (6-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-chloropyridin-3-yl)carbamate | |
CAS RN |
171178-45-3 | |
| Record name | 1,1-Dimethylethyl N-(6-chloro-3-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (6-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



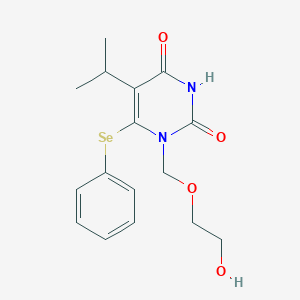

![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)
